Litronesib exerts its antitumor effect by specifically targeting the mitotic motor protein Eg5.
The following diagram illustrates the signaling pathway through which this compound induces apoptosis in cancer cells.
This compound inhibits Eg5, leading to mitotic arrest and apoptosis.
The transition from laboratory research to human studies provided key insights into this compound's effects and safety profile.
In a Colo205 xenograft mouse model, this compound was administered intravenously at doses of 1.1, 3.3, 10, and 30 mg/kg. The results showed antitumor activity in a dose-dependent manner, confirming its efficacy in a living organism [3].
A phase 1 and dose-finding study of this compound was conducted in Japanese patients with advanced solid tumors. The key findings are summarized below [4].
| Aspect | Clinical Findings |
|---|---|
| Dosing Schedule | Days 1, 2, and 3 every 3 weeks [4] |
| Tested Doses | 2, 4, and 5 mg/m²/day [4] |
| Most Frequent Adverse Events | Neutropenia and leukopenia (100% of patients) [4] |
| Grade 4 Neutropenia | Observed in 83% of patients [4] |
| Recommended Dose | 5 mg/m²/day with therapeutic G-CSF support [4] |
| Pharmacokinetics | Exposure increased dose-dependently; similar to Western populations [4] |
| Preliminary Efficacy | No objective tumor responses were observed in this early trial [4] |
For researchers working with this compound in a laboratory setting, here is key information on handling and experimental setup.
A typical protocol for assessing this compound's effect on cancer cells is as follows [3]:
While this compound itself remains investigational, it is part of a promising class of anticancer agents. The recent study identifying the KSP inhibitor filanesib as a potential treatment for hepatoblastoma underscores the continued relevance of this therapeutic target [5]. This suggests that KSP inhibition could be a valuable strategy, particularly for cancers with limited treatment options.
The kinesin spindle protein (Eg5, also known as KIF11 or KSP) represents a promising molecular target for anticancer drug development due to its fundamental role in mitotic cell division. As a member of the kinesin-5 family of motor proteins, Eg5 functions as a plus-end-directed motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle during cell division. This protein exists as a homotetramer through oligomerization of its central stalk domain, enabling it to crosslink and slide antiparallel microtubules apart, which is indispensable for proper centrosome separation during early mitosis. The crucial nature of Eg5 in mitosis is highlighted by the consequence of its inhibition: cells unable to form bipolar spindles develop characteristic monopolar spindles (monoastral structures) that trigger mitotic arrest and ultimately lead to apoptotic cell death in rapidly dividing cells. [1] [2] [3]
The therapeutic rationale for targeting Eg5 in oncology stems from several key advantages over traditional antimitotic agents. First, Eg5 expression is predominantly restricted to proliferating cells, with negligible expression in most non-proliferating adult tissues, potentially reducing off-target effects. Second, unlike microtubule-targeting agents such as taxanes and vinca alkaloids that disrupt microtubule dynamics in all cells and cause significant neurotoxicity, Eg5 inhibition specifically affects mitotic progression without directly disturbing microtubule function in non-dividing cells (particularly neurons). This specificity translates to a potentially improved therapeutic window with reduced peripheral neuropathy, a dose-limiting toxicity associated with conventional antimitotic chemotherapies. Additionally, Eg5 overexpression has been documented in various human cancers—including breast, liver, and lung cancers—where it often correlates with aggressive tumor behavior, chemoresistance, and poor prognosis, further supporting its relevance as a therapeutic target in oncology. [1] [2] [3]
This compound (LY2523355) functions as a selective allosteric inhibitor of the human mitosis-specific kinesin Eg5. It binds specifically to the α2/loop L5/helix α3 allosteric pocket located approximately 12Å away from the ATP-binding site in the motor domain of Eg5. This binding site is distinct from the catalytic ATP-binding pocket, classifying this compound as an ATP-uncompetitive inhibitor. Upon engagement with this allosteric site, this compound induces conformational changes in the Eg5 protein structure that effectively block ADP release, a critical step in the ATPase catalytic cycle of kinesin motor proteins. This inhibition halts the ATPase activity of Eg5, preventing the mechanical force generation required for centrosome separation and subsequent formation of bipolar spindles during mitosis. The structural basis for this inhibition has been elucidated through crystallographic studies of related thiadiazole-containing inhibitors complexed with Eg5, revealing key interactions with residues Glu116, Leu214, Gly217, and Arg221 within the allosteric binding pocket. [2] [4] [3]
At the cellular level, this compound-mediated Eg5 inhibition produces a characteristic monopolar spindle phenotype through impaired centrosomal separation. This disrupted spindle morphology activates the spindle assembly checkpoint (SAC), resulting in sustained mitotic arrest at the metaphase stage. Cells experiencing prolonged mitotic arrest ultimately undergo caspase-3-dependent apoptosis, effectively eliminating rapidly dividing cancer cells. The requirement for sustained SAC activation is critical for this compound's cytotoxicity, as demonstrated by experiments showing that SAC abrogation significantly reduces cell death despite persistent mitotic arrest. This cellular mechanism translates to broad-spectrum antitumor activity across various cancer models, including taxol-resistant ovarian cancer and 6-thioguanine-resistant breast cancer cell lines, highlighting its potential utility in treating multidrug-resistant malignancies. [5] [6] [7]
Table 1: Biochemical and Cellular Effects of this compound
| Parameter | Effect | Experimental System | Reference |
|---|---|---|---|
| Eg5 ATPase Inhibition | Dose-dependent inhibition | Enzymatic assay | [6] |
| Cellular EC₅₀ | 14.27 ± 0.78 μM | HeLa cell proliferation | [6] |
| Mitotic Arrest | Induction of monopolar spindles | Multiple cancer cell lines | [5] [7] |
| Apoptosis Induction | Caspase-3 activation | Cell-based assays | [6] |
| Binding Affinity (K_D) | 1.327 × 10⁻⁷ M | Surface plasmon resonance | [6] |
Figure 1: this compound Mechanism of Action Pathway - From Eg5 inhibition to apoptotic cell death
The pharmacokinetic profile of this compound has been characterized in both preclinical models and human clinical trials. Administration of this compound follows a schedule-dependent pattern, typically given intravenously on days 1, 2, and 3 every 3 weeks. In phase 1 dose-finding studies involving Japanese patients with advanced solid tumors, this compound exposure demonstrated dose-dependent increases across dosage levels of 2, 4, and 5 mg/m²/day. The pharmacokinetic parameters observed in Asian populations were similar to those reported in Western populations, suggesting no significant ethnic variability in drug metabolism and disposition. The recommended phase 2 dose was established as 5 mg/m²/day when administered with therapeutic G-CSF support, primarily to manage the treatment-induced neutropenia that represents the dose-limiting toxicity. Hematological toxicities, particularly neutropenia and leukopenia, were observed in 100% of treated patients, with grade 4 neutropenia occurring in 83% of cases, though neutrophil recovery typically occurred within 7 days with appropriate supportive care. [5]
This compound is characterized as a small molecule inhibitor with molecular formula C₂₃H₃₇N₅O₄S₂ and molecular weight of 511.70 g/mol. The compound features a 1,3,4-thiadiazole core scaffold that is critical for its binding to the allosteric pocket of Eg5. The presence of a chiral center in the molecule necessitates careful consideration of stereochemistry, as the (R)-enantiomer represents the active form of the drug. However, clinical development encountered challenges due to chiral instability and racemization of the active enantiomer in aqueous solutions, complicating its pharmaceutical formulation. From a solubility perspective, this compound is freely soluble in DMSO (100 mg/mL) and ethanol (100 mg/mL) but exhibits poor aqueous solubility, necessitating specialized formulation approaches for in vivo administration. These physicochemical properties have important implications for drug delivery, bioavailability, and stability considerations in both preclinical and clinical settings. [8] [7] [3]
Table 2: Pharmacological and Physicochemical Properties of this compound
| Property | Value/Description | Context | Reference |
|---|---|---|---|
| Molecular Formula | C₂₃H₃₇N₅O₄S₂ | Chemical structure | [8] [7] |
| Molecular Weight | 511.70 g/mol | - | [8] [7] |
| CAS Registry | 910634-41-2 | Unique identifier | [8] [7] |
| Solubility | 100 mg/mL in DMSO | Physicochemical property | [7] |
| Recommended Dose | 5 mg/m²/day | With G-CSF support | [5] |
| Dose-Limiting Toxicity | Grade 4 neutropenia | Clinical trial observation | [5] |
| Stereochemistry | (R)-enantiomer active | Racemization reported | [3] |
This compound has demonstrated broad-spectrum antitumor activity across various in vivo xenograft models, supporting its development as a potential anticancer therapeutic. In Colo205 colorectal cancer xenografts, this compound administration resulted in dose-dependent tumor growth inhibition across dose levels of 1.1, 3.3, 10, and 30 mg/kg administered intravenously. Histopathological analysis of treated tumors revealed a significant increase in cancer cells immunopositive for histone H3 phosphorylation, a specific marker of mitotic arrest, confirming the mechanism of action at the tumor tissue level. The antitumor efficacy of this compound has been observed in multiple mouse xenograft models, demonstrating its potential applicability across different cancer types. Importantly, Eg5 inhibitors like this compound have shown activity in taxane-resistant cancer models, suggesting their potential utility in treating malignancies resistant to conventional microtubule-targeting agents. This ability to overcome resistance mechanisms represents a significant advantage in the clinical setting where multidrug resistance often limits therapeutic options. [7] [3]
The clinical development of this compound has progressed through phase 1 and dose-finding studies in patients with advanced solid tumors. In a phase 1 study conducted specifically in Japanese patients, this compound was administered on days 1, 2, and 3 every 3 weeks at dose levels of 2, 4, and 5 mg/m²/day. The study concluded that the recommended dose for further development was 5 mg/m²/day when administered with therapeutic G-CSF support to manage the hematological toxicities. Despite establishing a recommended phase 2 dose and demonstrating a manageable safety profile, no objective tumor responses were observed in the phase 1 patient population. The clinical development of this compound was ultimately discontinued for strategic reasons, including challenges associated with the chiral instability of the active enantiomer and likely considerations regarding the modest efficacy observed in early clinical trials compared to other investigational agents. This development pathway highlights the challenges in translating promising preclinical activity into clinical efficacy for targeted antimitotic agents. [5] [3]
Table 3: Preclinical and Clinical Development Summary of this compound
| Development Stage | Key Findings | Outcome | Reference |
|---|---|---|---|
| Preclinical In Vivo | Dose-dependent tumor growth inhibition in Colo205 xenografts | 30 mg/kg dose most effective | [7] |
| Phase 1 Japanese Trial | Recommended dose: 5 mg/m²/day with G-CSF support | Dose-limiting neutropenia managed | [5] |
| Clinical Efficacy | No objective tumor responses observed | Limited single-agent activity | [5] |
| Development Status | Discontinued for strategic reasons | Chiral instability reported | [3] |
Cell-based assays are essential for evaluating the biological activity and mechanism of action of this compound. For cell proliferation and viability assays, cancer cells are typically plated in poly-D-lysine coated 96-well plates and incubated overnight to allow attachment. Cells are then treated with varying concentrations of this compound for predetermined time periods based on the experimental objectives. Following treatment, cells are fixed with 3.7% formaldehyde in PBS for 45 minutes or with commercial fixative solutions for 30 minutes. To assess mitotic arrest and spindle morphology, immunofluorescence staining is performed using antibodies against specific mitotic markers such as phosphorylated histone H3 (Ser10) and α-tubulin to visualize microtubule structures. The characteristic monopolar spindle phenotype is quantified using high-content imaging systems, with EC₅₀ values calculated based on the percentage of cells exhibiting aberrant spindle structures at different drug concentrations. For apoptosis detection, caspase-3/7 activity assays are employed using commercial kits that measure the cleavage of specific fluorescent substrates, providing quantitative data on programmed cell death induction following mitotic arrest. [6] [7]
In vivo efficacy studies of this compound typically employ human tumor xenograft models established in immunocompromised mice. For the Colo205 colorectal cancer model, cells are implanted subcutaneously and allowed to establish measurable tumors before randomization into treatment groups. This compound is administered via intravenous injection at doses ranging from 1.1 to 30 mg/kg using appropriate vehicle formulations. A common formulation for in vivo administration consists of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, which provides acceptable solubility and stability for the compound. Tumor dimensions are measured regularly using calipers, and tumor volumes are calculated using the formula: (length × width²)/2. Histopathological analysis of harvested tumors typically includes immunohistochemical staining for phospho-histone H3 to confirm mitotic arrest in tumor tissues. Additionally, toxicity monitoring includes regular body weight measurements, complete blood counts to assess hematological toxicity, and histological examination of major organs to identify potential off-target effects. [5] [7]
Figure 2: Experimental Workflow for this compound Evaluation - From cell-based assays to in vivo studies
Structural biology studies have provided critical insights into the molecular interactions between this compound and its target protein Eg5. Although the specific crystal structure of this compound bound to Eg5 has not been publicly deposited, high-resolution structures of closely related thiadiazole-containing inhibitors complexed with the Eg5 motor domain reveal detailed binding patterns. The compound K858, which shares the 1,3,4-thiadiazole core scaffold with this compound, has been co-crystallized with Eg5 (PDB ID: 6G6Z), showing clear electron density for the inhibitor bound in the allosteric pocket formed by helix α2, loop L5, and helix α3. Analysis of this structure indicates that the thiadiazole core makes critical hydrophobic interactions with residues Ala133, Pro137, Leu214, and Ala218, while the N,N-dimethylamine group forms a hydrogen bond with Glu116, a key residue for inhibitor binding. The trifluoromethyl group extends into a hydrophobic subpocket, optimally filling this space and enhancing binding affinity. These structural insights explain the high specificity of this compound for Eg5 over other kinesins and provide a rational basis for understanding its potent inhibition of Eg5 ATPase activity with reported EC₅₀ values in the low micromolar range (1.18 μM in enzymatic assays). [4] [3]
The structure-activity relationship of thiadiazole-based Eg5 inhibitors like this compound has been systematically explored through the synthesis and evaluation of numerous analogs. Key structural features essential for maintaining potent Eg5 inhibition include the 1,3,4-thiadiazole core, which serves as a central scaffold that optimally positions substituents for interactions with the allosteric binding pocket. The stereochemistry at the chiral center significantly influences activity, with the (R)-enantiomer of this compound demonstrating superior potency compared to its (S)-counterpart. However, this chiral center also presents pharmaceutical challenges due to reported racemization in aqueous solutions, potentially converting the active enantiomer to the less active form during storage and administration. Substituents at the 5-position of the thiadiazole ring, particularly those containing tertiary amine groups, enhance solubility and contribute to additional interactions with the binding pocket. The presence of hydrophobic groups such as the pivaloyl (tert-butyl carbonyl) moieties improves binding affinity through enhanced interactions with hydrophobic regions of the allosteric site. These SAR insights have guided the optimization of this compound and related compounds, though the challenges associated with chiral instability ultimately contributed to the discontinuation of this compound's clinical development. [2] [3]
This compound represents a scientifically validated but clinically challenging example of Eg5-targeted cancer therapeutics. Its well-characterized mechanism of action, compelling preclinical efficacy across multiple tumor models, and well-defined safety profile supported its advancement to clinical trials. However, the transition from promising preclinical activity to demonstrable clinical efficacy proved challenging, with limited single-agent activity observed in early-phase trials despite adequate target engagement at tolerated doses. The discontinuation of this compound development highlights several important considerations for future Eg5 inhibitor programs: (1) the need for predictive biomarkers to identify patient populations most likely to respond to Eg5 inhibition; (2) the importance of addressing pharmaceutical challenges such as chiral stability early in development; and (3) the potential utility of combination strategies with other anticancer agents rather than monotherapy approaches.
Litronesib (development code LY2523355) is a small molecule inhibitor with the following core chemical characteristics:
| Property | Description |
|---|---|
| Systematic Name | This compound |
| Synonyms | LY2523355 [1] [2] |
| CAS Number | 910634-41-2 [1] [2] |
| Molecular Formula | C₂₃H₃₇N₅O₄S₂ [3] [1] [2] |
| Molecular Weight | 511.70 g/mol [1] [2] |
This compound functions as a selective, allosteric inhibitor of the human mitosis-specific kinesin Eg5 (also known as KIF11) [1]. Eg5 is a motor protein essential for establishing the bipolar spindle during mitosis. By inhibiting Eg5, this compound causes mitotic arrest, preventing cancer cells from completing cell division and ultimately leading to apoptosis [1] [2].
Diagram: this compound inhibits Eg5, disrupting spindle formation and triggering cell death.
The following table summarizes key quantitative data from preclinical studies for experimental design and benchmarking:
| Parameter | Value / Condition | Context / Significance |
|---|---|---|
| Target IC₅₀ | Not explicitly quantified in results | Described as a selective inhibitor of Eg5 [3] [1] |
| In Vitro Efficacy | 25 nM | Concentration shown to induce mitotic arrest and cell death [2] |
| Solubility (DMSO) | 100 mg/mL (195.42 mM) [1] | For in vitro stock solution preparation |
| Solubility (Water) | Insoluble [1] | Indicates need for organic solvents or formulated vehicles |
| In Vivo Antitumor Activity | 1.1 - 30 mg/kg (intravenous) | Dose-dependent antitumor activity in Colo205 xenograft models [2] |
This protocol for assessing this compound's effect on cancer cells is adapted from search results [2].
For animal studies, the following validated formulations can be used [1]:
Homogeneous Suspension: Use CMC-Na as a vehicle to achieve a final concentration of ≥5 mg/mL.
Clear Solution (for higher concentration): Prepare a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to achieve a final concentration of 5.0 mg/mL (9.77 mM).
Clear Solution (for lower concentration): Prepare a solution of 5% DMSO and 95% Corn Oil to achieve a final concentration of 0.65 mg/mL (1.27 mM).
> Note: The provided formulations should be prepared fresh and used immediately for optimal results. When using the clear solution with Tween-80, add solvents in the specified order (DMSO → PEG300 → Tween-80 → ddH₂O), ensuring the mixture is clear at each step before proceeding [1].
A phase I dose-finding study of this compound in Japanese patients with advanced solid tumors established the following [4]:
A key development challenge for this compound was an unexpected chemical instability [5]:
This compound represents a mechanistically interesting Eg5 kinesin inhibitor with demonstrated preclinical antitumor activity. For researchers, several factors are crucial:
Litronesib is a selective inhibitor of KIF11 (Kinesin Spindle Protein, also known as Eg5), a motor protein essential for the formation of the bipolar mitotic spindle during cell division [1] [2] [3]. By inhibiting Eg5, this compound disrupts the separation of centrosomes, leading to the formation of a monopolar spindle and consequent mitotic arrest [2] [3]. This sustained arrest ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells [2].
The following diagram illustrates this key mechanism of action.
This compound inhibits Eg5, causing mitotic arrest and apoptosis.
The antitumor efficacy of this compound was rigorously evaluated in preclinical models. The table below summarizes key quantitative findings from a seminal study [2].
| Experimental Model | Methodology / Assay | Key Findings / Results |
|---|
| In Vitro (Cancer Cell Lines) | Cell cycle analysis (e.g., flow cytometry), caspase activity assays, viability assays. | - Induces mitotic arrest.
This compound is a small molecule belonging to the class of 2,3-dihydro-1,3,4-thiadiazoles [4]. Its structure features a 1,3,4-thiadiazole core, which acts as a bioisostere of pyrimidine, allowing it to interfere with critical cellular processes like mitosis [4]. Key physicochemical properties include:
Despite promising preclinical results, the clinical development of this compound has been discontinued [5].
Litronesib is a kinesin spindle protein (KSP/Eg5) inhibitor. By inhibiting KSP, it disrupts the formation of the bipolar mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC). This prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby arresting cells in mitosis [1].
Prolonged mitotic arrest can lead to one of two primary fates, a decision heavily influenced by the mechanisms below:
The following diagram illustrates this core pathway and the critical cell fate decisions.
Decision pathway for cell fate following this compound-induced mitotic arrest.
The table below summarizes key proteins and their roles in determining the outcome of mitotic arrest, which are critical for evaluating drug efficacy.
| Protein / Process | Role in Mitotic Arrest & Exit | Experimental Readout |
|---|---|---|
| CDC20 Isoforms | Full-length is SAC-inhibited; truncated isoform promotes slippage. Ratio controls arrest duration [1]. | Immunoblotting (e.g., differential tags, mass spectrometry); live-cell imaging to correlate isoform levels with exit timing. |
| Cyclin B Levels | Degradation is required for mitotic exit. Slow, continuous degradation during arrest leads to slippage [2] [1]. | FRET-based biosensors; immunofluorescence; immunoblotting to track levels over time. |
| SAC Strength | Intensity of the SAC signal determines the initial robustness of the arrest [1]. | Immunofluorescence for SAC components (Mad2, BubR1) at kinetochores; FRET-based APC/C activity reporters. |
| Apoptotic Proteins | Depletion of Mcl-1 promotes apoptosis during arrest; Bax induction promotes apoptosis after slippage [2]. | Immunoblotting for Mcl-1, Bax, cleaved caspases; caspase activity assays. |
| p53 Status | Accumulates during arrest; drives p21 (G1 arrest) and Bax (apoptosis) expression after slippage [2]. | Immunoblotting/immunofluorescence for p53, p21; use of p53-isogenic cell lines. |
Here are detailed methodologies for key experiments to investigate mitotic arrest.
This protocol is fundamental for directly observing the cellular response to this compound.
This protocol provides a snapshot of molecular events in a cell population.
Understanding these detailed mechanisms has direct applications in oncology drug development.
Litronesib is a selective, allosteric inhibitor of Eg5 (Kinesin Spindle Protein), a motor protein essential for the separation of centrosomes and the formation of the bipolar spindle during mitosis [1] [2]. Inhibiting Eg5 leads to mitotic arrest and ultimately induces apoptosis in cancer cells.
Two first-in-human Phase 1 dose-escalation studies were conducted to determine the safety, recommended Phase 2 dose, and optimal schedule for this compound.
1. Study Design and Patient Enrollment The concurrent studies explored multiple administration schedules in patients with advanced solid tumors.
| Trial Feature | Description |
|---|---|
| Phase | Phase 1 (First-in-human) |
| Patients Enrolled | 117 [1] |
| Dose Range | 0.125 - 16 mg/m²/day [1] |
| Administration Schedules | Days 1, 2, 3; Days 1, 5, 9; Days 1, 8; Days 1, 5; or Days 1, 4 (on a 21-day cycle) [1] |
| Adjunct Therapy | Tested with and without pegfilgrastim (a granulocyte colony-stimulating factor) [1] |
2. Primary Efficacy and Outcomes The clinical activity of this compound was limited, as is common in early-phase trials in advanced cancer populations.
| Outcome Measure | Result |
|---|---|
| Best Overall Response | 2 Partial Responses (PRs) out of 86 evaluable patients (2%); both were on the "Days 1, 2, 3" regimen [1]. |
| Stable Disease (SD) | 17 patients (20%) had stable disease lasting ≥6 cycles [1]. |
| Recommended Phase 2 Regimens | 6 mg/m²/day on Days 1, 2, 3 plus pegfilgrastim, and 8 mg/m²/day on Days 1, 5, 9 plus pegfilgrastim (21-day cycle) [1]. |
3. Safety and Tolerability Profile The dose-limiting and most frequent toxicity observed was hematological.
| Toxicity Domain | Most Common Findings |
|---|---|
| Dose-Limiting Toxicity (DLT) | Neutropenia [1]. |
| Most Frequent Adverse Events | Neutropenia and leukopenia (occurred in 100% of patients in the Japanese subset study) [2]. |
| Management | Prophylactic pegfilgrastim reduced the frequency and severity of neutropenia, enabling higher dosing. However, its use was associated with increased mucositis and stomatitis [1]. |
Early clinical studies incorporated translational research to understand the drug's behavior and biological effects.
For comprehensive understanding, here are common experimental methodologies used in the cited studies to evaluate Eg5 inhibitors like this compound:
1. In Vitro Cytotoxicity and Mechanism Assays
2. In Vivo Efficacy Models
3. Clinical Trial Biomarker Analysis
The diagram below illustrates the core mechanism by which Eg5 inhibitors like this compound disrupt cell division.
Eg5 inhibition blocks bipolar spindle formation, causing mitotic arrest and cell death.
Litronesib is a selective allosteric inhibitor of kinesin spindle protein (KSP, also known as Eg5), a motor protein essential for establishing the bipolar spindle during mitosis [1] [2]. By inhibiting Eg5, this compound causes mitotic arrest, preventing cancer cells from completing cell division and ultimately leading to apoptosis [1].
The compound has a molecular weight of 511.70 and a molecular formula of C23H37N5O4S2 [1]. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Primary Target | Human mitosis-specific kinesin Eg5 (KSP) [1] |
| Mechanism of Action | Selective allosteric inhibitor; causes mitotic arrest & apoptosis [1] |
| Molecular Weight | 511.70 g/mol [1] |
| CAS Number | 910634-41-2 [1] |
| Solubility | 100 mg/mL in DMSO and Ethanol; Insoluble in Water [1] |
Two first-in-human Phase 1 dose-escalation studies established the foundation for its clinical application. The primary dose-limiting toxicity was neutropenia, which was managed with prophylactic pegfilgrastim [2] [3].
Based on these studies, two dosing regimens were recommended for Phase 2 exploration in a 21-day cycle [2] [3]:
| Recommended Phase 2 Regimens | Supporting Clinical Findings |
|---|
| 6 mg/m²/day on Days 1, 2, 3 plus pegfilgrastim | • 2 out of 86 evaluable patients achieved a partial response on this schedule. • 20% of patients maintained stable disease for ≥6 cycles [2] [3]. | | 8 mg/m²/day on Days 1, 5, 9 plus pegfilgrastim | • This alternative schedule was also selected for further study [2] [3]. |
A separate Phase 1 study in a Japanese population confirmed these findings, establishing 5 mg/m²/day on Days 1, 2, and 3 every 3 weeks (with G-CSF support) as the recommended dose for that group [4].
The following diagram illustrates the established mechanism of action of Eg5 inhibitors like this compound, based on the available data:
Figure 1: Proposed mechanism of action for this compound leading to cancer cell death.
Pharmacodynamic evaluations in Phase 1 trials showed that this compound plasma exposure correlated with increased levels of phosphohistone H3 (pHH3), a mitotic marker, in both tumor and skin biopsies. This confirms the on-target effect of the drug, demonstrating that it successfully induces mitotic arrest in human subjects [2] [3].
While this compound's development for solid tumors provides a foundation, recent research highlights the potential of KSP inhibition in other cancers. A 2025 functional screen identified the KSP inhibitor filanesib as a potent and selective agent against hepatoblastoma (HB), a pediatric liver cancer [5].
Litronesib is a potent and selective allosteric inhibitor of the kinesin spindle protein Eg5. Its primary mechanism involves binding to the allosteric site (α2/loop L5/helix α3 region) of Eg5, which is distinct from the ATP-binding pocket. This binding inhibits Eg5's ATPase activity, preventing the formation of a bipolar mitotic spindle. Consequently, treated cells are arrested in the mitotic (M) phase, characterized by the formation of a monoastral spindle phenotype, and ultimately undergo apoptosis [1] [2] [3].
This mechanism offers a potential advantage over traditional anti-mitotic agents like taxanes, as it targets a kinesin protein highly expressed in proliferating cells but largely absent in non-dividing neurons, potentially reducing the risk of peripheral neuropathy [3].
Here are detailed methodologies for key experiments involving this compound.
This protocol is based on the supplier's specifications for research use [2].
This protocol synthesizes information from this compound's profile and studies on other Eg5 inhibitors, illustrating a standard approach for in vitro validation [2] [4].
Objective: To determine the compound's IC₅₀ for anti-proliferative activity and confirm its on-target mechanism of action.
Key Reagents:
Procedure:
The following diagram illustrates the experimental workflow and the key phenotypic outcome of a successful this compound treatment.
This is a biochemical assay to directly confirm this compound's interaction with its target [4].
The table below summarizes critical data for this compound from the search results.
| Parameter | Reported Value / Description | Context / Source |
|---|---|---|
| Molecular Weight | 511.70 g/mol | [2] |
| Target & Mechanism | Selective allosteric inhibitor of kinesin Eg5 | [1] [2] [3] |
| Primary Cellular Effect | Mitotic arrest & apoptosis; induces monopolar spindle phenotype | [2] [4] |
| Recommended Solvent | DMSO (100 mg/mL, 195.42 mM) | [2] |
| In Vitro Activity | Broad-spectrum anticancer activity in tumor models; highly schedule-dependent | [2] |
| Clinical Dosing | 2 - 8 mg/m²/day (in clinical studies, for reference) | [1] [6] |
The cellular mechanism of this compound, from drug exposure to final cell fate, is summarized in the following pathway diagram.
This compound (also known as LY2523355, KF-89617) is a novel, potent, and selective small molecule inhibitor of the kinesin-related motor protein Eg5 (KIF11 or kinesin spindle protein), which plays a critical role in cellular mitosis. As an allosteric inhibitor of this ATP-dependent motor protein, this compound disrupts the formation of bipolar spindles during cell division, leading to mitotic arrest in actively dividing cells, particularly in cancer cells. This mechanism makes it a promising investigational agent with potential antineoplastic activity against various malignancies. This compound has been evaluated in multiple clinical trials for solid tumors and hematological cancers, though its development status appears to be discontinued for several indications according to recent data [1].
The compound's molecular formula is C₂₃H₃₇N₅O₄S₂ with a molecular weight of 511.70 g/mol [2]. It demonstrates an IC₅₀ of 14 μM against Eg5 [2] and has shown dose-dependent antitumor activity in various preclinical models, including Colo205 xenograft tumors [2]. These application notes provide detailed protocols and reference data for researchers investigating the effects of this compound in cellular and in vivo models, with particular emphasis on appropriate concentration ranges and experimental methodologies.
This compound specifically targets the Eg5 kinesin motor protein (also known as KIF11 or kinesin spindle protein-5), which is a plus-end directed motor protein crucial for regulating spindle dynamics during mitosis [2]. Unlike microtubule-targeting agents such as taxanes, this compound acts as a selective allosteric inhibitor that binds to a specific site on Eg5, preventing its ATPase activity and motor function [3]. This inhibition disrupts the formation of bipolar spindles necessary for proper chromosome segregation during cell division, leading to the formation of monopolar spindles and subsequent mitotic arrest [2].
The primary cellular effect of this compound exposure is sustained activation of the spindle-assembly checkpoint (SAC), which results in prolonged mitotic arrest at the G2/M phase of the cell cycle [2]. At concentrations as low as 25 nM, this compound induces cancer cell death during this mitotic arrest [2]. The sustained mitotic arrest ultimately triggers apoptotic pathways characterized by activation of caspase cascades and other biochemical markers of programmed cell death. Additionally, this compound treatment has been associated with increased phosphorylation of histone H3 (pHH3), a marker of mitotic cells, which can be quantified both in vitro and in vivo to monitor the compound's biological activity [2] [3].
Table 1: Key Molecular and Cellular Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Primary Target | Eg5 kinesin motor protein (KIF11) | [2] |
| Mechanism | Allosteric inhibition of ATPase activity | [3] |
| Cellular Effect | Mitotic arrest at G2/M phase | [2] |
| Key Biomarker | Phospho-histone H3 (pHH3) increase | [3] |
| Apoptosis Induction | Caspase 3/7 activation | [2] |
This protocol measures this compound's effects on cell viability and mitotic progression using phospho-histone H3 staining as a key indicator of mitotic arrest.
This protocol assesses this compound-induced apoptosis through caspase activation and DNA damage markers.
Table 2: Recommended In Vitro Concentrations of this compound
| Assay Type | Concentration Range | Key Readouts | Incubation Time |
|---|---|---|---|
| Mitotic Index | 10-100 nM | pHH3 positivity, DNA condensation | 24-72 hours |
| Apoptosis | 25-100 nM | Caspase 3/7 activation, H2AX phosphorylation | 24-72 hours |
| Cell Viability | 1-100 nM | ATP concentration, membrane integrity | 48-72 hours |
| Mechanistic Studies | 25 nM (sustained effect) | Spindle assembly checkpoint activation | 16-24 hours |
This compound formulation for in vivo studies requires specific solvent systems to maintain compound stability and bioavailability. Researchers should prepare the compound immediately before administration.
This protocol assesses pharmacodynamic effects of this compound in tumor tissues, particularly monitoring pHH3 as a biomarker of mitotic arrest.
This compound has demonstrated antitumor activity across various preclinical cancer models. In Colo205 xenograft models, administration at 1.1, 3.3, 10, and 30 mg/kg intravenously resulted in dose-dependent tumor growth inhibition accompanied by a dramatic increase in pHH3-positive cancer cells [2]. The compound has been investigated in both solid tumors and hematological malignancies, with clinical trials exploring its efficacy in conditions including ovarian cancer, gastric cancer, prostate cancer, and acute leukemia [2] [1].
Research on similar Eg5 inhibitors provides additional context for potential applications. A recent study investigating the KSP inhibitor filanesib in hepatoblastoma models demonstrated that Eg5 inhibition induced G2/M cell cycle arrest and apoptosis in cancer cells while showing tolerable effects on normal pediatric hepatocytes [4]. The study reported prominent nuclear fragmentation in treated hepatoblastoma cells and reduced tumor growth rates in 4 out of 5 hepatoblastoma mouse models, with one model showing complete growth arrest [4].
While specific this compound combination protocols require further development, research on Eg5 inhibitors suggests potential synergistic approaches. The addition of pegfilgrastim (G-CSF) has been shown to mitigate neutropenia—the primary dose-limiting toxicity of this compound—allowing administration of higher doses in clinical settings [3]. However, researchers should note that this combination may increase the incidence of mucositis and stomatitis [3]. Based on clinical observations, two regimens were selected for Phase 2 exploration: 6 mg/m²/day on Days 1, 2, 3 plus pegfilgrastim and 8 mg/m²/day on Days 1, 5, 9 plus pegfilgrastim, both on a 21-day cycle [3].
The following diagram illustrates the experimental workflow for assessing this compound activity in cellular models:
This compound is classified as an investigational compound and is intended for research use only, not for human consumption [2]. Researchers should implement standard precautions when handling the compound, including wearing appropriate personal protective equipment and working in properly ventilated environments. The primary toxicity observed in clinical studies was neutropenia, which was dose-limiting but reversible with G-CSF support [3] [5]. Other reported adverse events included leukopenia, mucositis, and stomatitis, particularly when combined with pegfilgrastim [3].
From a regulatory standpoint, this compound has been granted orphan drug designation for certain indications, though development appears to have been discontinued for several cancer types including breast cancer, colorectal cancer, and leukemias according to the most recent updates [1]. Researchers should ensure compliance with all institutional and governmental regulations governing the use of investigational compounds in laboratory research.
This compound represents a valuable research tool for investigating mitotic mechanisms and developing novel cancer therapeutic strategies. The protocols outlined herein provide comprehensive guidance for in vitro and in vivo assessment of this Eg5 inhibitor, with particular attention to appropriate concentration ranges and experimental endpoints. The dose-dependent activity observed across models, coupled with well-defined pharmacodynamic biomarkers such as pHH3, enables robust experimental design for mechanistic studies and therapeutic evaluation. As research with kinesin inhibitors continues to evolve, this compound remains a reference compound for understanding the biological consequences of targeted disruption of mitotic progression in cancer cells.
When a definitive dosing protocol isn't available, researchers build one from first principles using a sequence of experimental models. The table below summarizes the purpose and utility of different approaches.
| Model Type | Primary Purpose | Key Outputs | Utility for Dosing |
|---|---|---|---|
| In Vitro (e.g., 3D cultures) [1] | Initial efficacy & synergy screening | IC50 values; Drug combination effects (synergy/antagonism) | Informs starting doses for in vivo studies; identifies promising drug combinations. |
| Ex Vivo (e.g., EVPT platform) [1] | Drug testing in native tumor microenvironment | Tumor killing efficacy; Effects on immune cells | Provides a more predictive bridge between in vitro assays and complex in vivo models. |
| In Vivo (e.g., PDX models) [1] | Definitive efficacy & safety assessment | Maximum Tolerated Dose (MTD); Tumor growth inhibition | Establishes the final dosing regimen (route, frequency, dose levels) for preclinical trials. |
The following workflow visualizes how these models are integrated to develop a dosing strategy.
Once you have data from these models, the following principles are critical for designing a robust protocol.
1. Dose Titration: The scientific goal of titration is to find the lowest dose that provides adequate therapeutic effect while minimizing side effects [2]. In practice, this often involves up-titration, starting with a lower dose and gradually increasing it to find the minimum effective dose [2].
2. Predicting Human Clearance: Techniques like In Vitro-In Vivo Extrapolation (IVIVE) are used early in development. This method uses data from human liver microsomes or hepatocytes to predict the metabolic clearance of a drug in humans, helping to guide dosing frequency and expected exposure before moving to costly clinical trials [3].
3. Route of Administration: The dosing protocol is heavily influenced by the route of administration (e.g., oral, intravenous). Furthermore, the formulation must be optimized for stability and bioavailability at the intended site of action [4].
The Colo-205 xenograft model is well-established for evaluating a variety of therapeutic strategies. The table below summarizes key findings from studies using this model [1] [2]:
| Therapeutic Agent / Combination | Experimental Findings in Colo-205 Xenografts |
|---|---|
| TRA-8 (anti-DR5 antibody) + CPT-11 | Superior tumor growth inhibition vs. single agent; 73% complete regression with combination therapy [2]. |
| 5-FU + Tanshinone IIA (Tan-IIA) | >50% tumor volume reduction vs. 5-FU alone; downregulated P-gp, VEGF, LC3-II, MMP-7, NF-κB [1]. |
| Dual VEGF-A/Ang-2 Inhibition | 87% tumor growth reduction with bispecific antibody vs. 66% (VEGF-A alone); 66% suppression of lung metastasis [1]. |
| Folic Acid (FA) | Tumor regression and increased lifespan; acts via FRα, c-SRC, ERK/NF-κB to activate TP53/p21/p21 causing cell cycle arrest [1]. |
| Ispinesib (KSP Inhibitor) | Preclinical data showed tumor growth delay [3]. |
The Colo-205 model is frequently used to study targeted therapy combinations. The diagram below illustrates a typical workflow and key signaling pathways investigated in this model, particularly the feedback mechanisms that can cause resistance to BRAF inhibitors [1]:
Colo205 Xenograft Workflow and BRAF Pathway
The Colo-205 model can be established in immunocompromised mice for preclinical testing. This protocol is synthesized from general methodologies for this model [1] [2].
Cell fixation is a critical preparatory step in pharmaceutical research that preserves cellular architecture while enabling detailed investigation of drug-target interactions. For researchers studying Litronesib, a potent kinesin spindle protein (KSP) inhibitor, appropriate fixation protocols are essential to accurately visualize drug effects on mitotic spindle formation, cell cycle progression, and downstream signaling events. Fixed cells allow for precise spatial and temporal analysis of drug mechanisms through techniques including immunofluorescence, immunohistochemistry, and flow cytometry. The fundamental principle of fixation involves creating covalent cross-links between cellular macromolecules or precipitating cellular components, thereby stabilizing the native state of cells for subsequent analytical procedures [1].
The selection of optimal fixation parameters must balance several competing objectives: maximizing epitope preservation, maintaining cellular morphology, and ensuring antibody accessibility to intracellular targets. Unlike live-cell imaging approaches, fixed samples provide a temporal snapshot of cellular states at the moment of fixation, allowing researchers to capture transient drug-induced phenomena such as mitotic arrest, protein phosphorylation, or apoptosis induction. For this compound studies specifically, which focuses on disrupting mitotic spindle formation in cancer cells, fixation methods must adequately preserve delicate microtubule structures while permitting detection of key mitotic markers and cell death indicators [2].
Cell fixation methods primarily fall into two categories based on their mechanism of action:
Cross-linking fixatives (e.g., formaldehyde, paraformaldehyde) create covalent chemical bonds between adjacent protein molecules, effectively stabilizing the three-dimensional cellular architecture. These fixatives provide excellent structural preservation and are particularly valuable for maintaining spatial relationships between cellular components. However, the cross-linking process can potentially mask epitopes by altering protein conformation or preventing antibody access, necessitating antigen retrieval steps in some applications [1]. Formaldehyde-based fixatives typically penetrate tissue at a rate of approximately 1 mm per hour, making them suitable for most cell culture applications where monolayers are used [1].
Precipitating fixatives (e.g., methanol, ethanol) work by dehydrating cellular components and precipitating proteins, thereby preserving them in place without creating covalent cross-links. These fixatives simultaneously permeabilize cell membranes, eliminating the need for separate permeabilization steps. While they may cause some structural distortion through protein precipitation, they generally provide better epitope preservation for certain intracellular targets and are often preferred for phosphorylated epitope detection [2].
Table 1: Characteristics of Common Fixatives Used in this compound Research
| Fixative Type | Mechanism | Best For | Limitations | Compatibility with this compound Studies |
|---|---|---|---|---|
| 4% Paraformaldehyde (PFA) | Cross-linking | Preserving cellular architecture; cytokine detection | May mask some epitopes; requires permeabilization | Excellent for microtubule visualization |
| Methanol (>90%) | Precipitation | Intracellular antigens; phosphorylated epitopes | Can disrupt membrane integrity; poor for some surface markers | Ideal for mitotic phospho-protein detection |
| Formaldehyde (2-4%) | Cross-linking | Surface epitopes; scatter profile preservation | Time-dependent epitope degradation | Good for flow cytometry applications |
| Acetone | Precipitation | Rapid fixation; frozen sections | Extreme dehydration; brittle samples | Limited utility for delicate structures |
| ACME Fixation | Simultaneous fixation/dissociation | Single-cell transcriptomics; RNA integrity | Limited validation for protein detection | Emerging application for combination studies |
The choice between these fixative classes depends heavily on the specific research objectives and analytical methods being employed. For this compound mechanism studies focused on mitotic arrest phenomena, cross-linking fixatives like paraformaldehyde often provide superior preservation of the delicate microtubule structures whose disruption represents the primary drug mechanism [1].
This protocol is optimized for preserving microtubule integrity in this compound-treated cells while maintaining antigen accessibility for subsequent immunofluorescence detection of mitotic markers.
Step 1: Preparation of Fixative Solution - Prepare fresh 4% formaldehyde in PBS (pH 7.4) from methanol-free paraformaldehyde to avoid methanol-induced microtubule depolymerization. Alternatively, use commercial methanol-free formaldehyde solutions (#47746) to ensure consistency [3]. For this compound studies, maintain isotonic conditions (280-300 mOsm/kg) to prevent artifactual changes in cell morphology during fixation.
Step 2: Fixation Process - Aspirate culture medium from this compound-treated cells and wash gently with warm PBS (37°C) to remove serum proteins and drug residues. Add sufficient 4% formaldehyde to completely cover cells (2-3 mm depth) and incubate for 15 minutes at room temperature. Avoid over-fixation (>30 minutes) which can excessively cross-link epitopes and reduce antibody binding [3].
Step 3: Permeabilization and Blocking - Rinse cells three times with PBS for 5 minutes each. For intracellular targets like KSP or phospho-histone H3, permeabilize with 0.3% Triton X-100 in PBS for 10 minutes. Block nonspecific binding sites with 5% normal serum (from the same species as the secondary antibody) in PBS for 60 minutes [3].
Step 4: Antibody Incubation - Prepare primary antibodies in antibody dilution buffer (1% BSA, 0.3% Triton X-100 in PBS). Incubate with cells overnight at 4°C for optimal penetration and binding. The following day, rinse three times with PBS and incubate with fluorochrome-conjugated secondary antibodies for 1-2 hours protected from light [3].
For studies specifically examining this compound's effects on microtubule dynamics, methanol-free conditions are critical:
Table 2: Troubleshooting Common Fixation Issues in this compound Studies
| Problem | Potential Cause | Solution | Preventive Measures |
|---|---|---|---|
| Poor microtubule preservation | Methanol contamination; temperature fluctuation | Use fresh methanol-free formaldehyde; maintain 37°C during initial fixation | Verify fixative composition; pre-warm solutions |
| High background staining | Incomplete blocking; insufficient washing | Increase blocking serum concentration; extend wash times | Optimize antibody concentrations; include controls |
| Weak target signal | Over-fixation; epitope masking | Reduce fixation time; implement antigen retrieval | Titrate fixation duration; validate antibodies |
| Cell detachment | Excessive osmotic shock; harsh handling | Use isotonic solutions; gentle fluid exchange | Coat plates with extracellular matrix proteins |
| Inconsistent results | Fixative degradation; variable timing | Prepare fresh fixative; standardize protocol | Establish strict SOPs; train multiple users |
Successful fixation for this compound studies requires systematic optimization based on the specific cellular targets and readout methods:
Fixative Concentration and Duration - Test a range of formaldehyde concentrations (1-4%) and fixation times (10-30 minutes) to identify conditions that maximize epitope preservation while maintaining cellular morphology. For time-course studies tracking this compound-induced mitotic arrest, consistent fixation parameters across all time points are essential for valid comparisons [2].
Permeabilization Optimization - Evaluate different permeabilization agents (Triton X-100, saponin, Tween-20) at varying concentrations (0.1-0.5%) and incubation times (5-15 minutes). The optimal permeabilization protocol must create sufficient membrane porosity for antibody penetration without extracting target antigens or causing excessive cellular disruption [3].
Antigen Retrieval Methods - For epitopes masked by cross-linking fixatives, implement heat-induced epitope retrieval (HIER) using citrate or EDTA-based buffers at 85-95°C for 15-20 minutes. Alternatively, proteolytic-induced epitope retrieval (PIER) with proteinase K or trypsin can be employed, though this requires careful optimization to avoid destroying the epitopes of interest [1].
Validation Assays - Confirm antibody specificity through western blotting to verify expected band patterns and absence of non-specific bands. Perform knockdown/knockout validation where possible to demonstrate signal loss in target-deficient cells [5].
Application-Specific Titration - Determine optimal antibody concentrations through dilution series in the fixed cell system. Include relevant controls (secondary-only, unstained, and isotype controls) to establish specific staining thresholds [5].
Cross-Reactivity Assessment - Verify species compatibility, especially when working with non-traditional model systems or primary cells from various sources.
Diagram 1: this compound triggers cell death by disrupting mitotic spindle formation through KSP inhibition
Diagram 2: Systematic approach to optimize fixation protocols for this compound studies
The fixation protocols described herein support multiple phases of the drug development pipeline, particularly for targeted agents like this compound:
Target Validation - Fixed cell assays enable confirmation of KSP as the primary drug target through spatial localization studies and assessment of target engagement using techniques like proximity ligation assays. In the context of comprehensive drug development, these assays provide critical evidence for mechanism of action during the target validation stage [6].
Biomarker Development - Fixed cell preparations facilitate the identification and validation of pharmacodynamic biomarkers such as phospho-histone H3 (a mitotic marker) or cleavage products of apoptotic caspases. These biomarkers can later be incorporated into clinical trial designs to demonstrate target modulation in patient samples [6].
Preclinical Toxicology - Application of standardized fixation protocols to tissue samples from animal studies allows consistent assessment of drug-induced pathological changes across different studies and time points, supporting the safety evaluation required for regulatory submissions [7].
Companion Diagnostic Development - Well-optimized fixation and staining protocols can form the foundation for companion diagnostic assays that identify patient populations most likely to respond to this compound treatment, particularly when investigating biomarkers of sensitivity or resistance [6].
Optimized cell fixation protocols are fundamental tools in the mechanistic evaluation of this compound and related antimitotic agents. The methods described herein balance the competing demands of structural preservation and epitope accessibility, enabling researchers to accurately capture and quantify the drug's effects on mitotic progression and cell viability. As drug development increasingly emphasizes mechanistic understanding and biomarker identification, robust and reproducible fixation methods will continue to play a critical role in translating preclinical findings into clinical applications.
Researchers are encouraged to validate and adapt these protocols to their specific experimental systems, keeping in mind that optimal fixation conditions may vary based on cell type, analytical platform, and specific research questions. Through systematic optimization and rigorous validation, fixation protocols can significantly enhance the quality and interpretability of data generated throughout the drug development pipeline.
The table below summarizes the key chemical properties and solubility data for Litronesib from multiple supplier sources.
| Property | Details |
|---|---|
| CAS Number | 910634-41-2 [1] [2] [3] |
| Synonyms | LY2523355, LY-2523355, KF-89617 [1] [4] [3] |
| Molecular Formula | C₂₃H₃₇N₅O₄S₂ [1] [2] [4] |
| Molecular Weight | 511.70 g/mol [1] [2] [4] |
| Solubility in DMSO | ≥ 50 mg/mL (97.71 mM) [2] [4] [3] |
| Solubility in Ethanol | 100 mg/mL (from one source) [1] |
| Solubility in Water | Insoluble [1] |
Handling Notes:
The following protocols are synthesized from supplier recommendations and research publications citing this compound.
This protocol is for preparing a standard 50 mg/mL stock solution in DMSO.
One supplier-validated formulation for animal studies uses a mixture of DMSO, PEG300, Tween 80, and saline to create a clear solution [1] [2].
A cited research study detailed a method to analyze this compound's effect on cancer cells [2].
This compound is a selective allosteric inhibitor of kinesin Eg5 (KIF11), a motor protein essential for the formation of the bipolar spindle during mitosis [1] [5]. By inhibiting Eg5, this compound causes mitotic arrest, preventing cancer cells from completing cell division and ultimately leading to apoptosis (programmed cell death) [1] [5]. The following diagram illustrates this mechanism and a typical experimental workflow from drug treatment to analysis.
Preparing stock solutions correctly is critical for achieving reliable and reproducible results in your experiments.
For animal studies, several validated formulations are available. The table below outlines two common protocols for preparing working solutions from a DMSO stock.
| Formulation | Composition | Final Concentration | Preparation Steps |
|---|---|---|---|
| Homogeneous Suspension [1] | CMC-Na solution | 5 mg/mL (9.77 mM) | Add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly until a uniform suspension is achieved. |
| Clear Solution (for injection) [1] [2] | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 5 mg/mL (9.77 mM) | 1. Add 50 μL of 100 mg/mL DMSO stock to 400 μL PEG300 and mix. 2. Add 50 μL Tween 80 and mix. 3. Add 500 μL of ddH₂O and mix. Use immediately. |
This compound's efficacy can be evaluated in vitro by assessing its ability to induce mitotic arrest and cell death.
A 2024 study highlights a crucial factor that can affect results: sample biobanking.
This compound specifically targets the allosteric pocket of the kinesin Eg5. The following diagram illustrates the downstream cellular consequences of this inhibition.
The table below summarizes key solubility data and in vivo formulation recipes for Litronesib (LY2523355).
| Solvent | Solubility | Notes & Handling Instructions |
|---|---|---|
| DMSO | 100 mg/mL (195.42 mM) [1] | Hygroscopic; use fresh DMSO for optimal solubility [1]. For a 10 mM stock solution, dissolve 5.12 mg in 1 mL DMSO [2]. |
| Ethanol | 100 mg/mL [1] | Suitable for preparing stock solutions [1]. |
| Water | Insoluble [1] | Not recommended for direct reconstitution [1]. |
| In Vivo Formulation (Clear Solution) | 5.000 mg/mL (9.77 mM) [1] | Recipe: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O. Add solvents in order; mix until clear after each step. Use immediately [1]. |
| In Vivo Formulation (Corn Oil Suspension) | 0.650 mg/ml (1.27 mM) [1] | Recipe: 5% DMSO + 95% Corn oil. Mix evenly to form a suspension [1]. |
Q1: What is the recommended protocol for preparing a cell culture working solution from a DMSO stock? It is crucial to dilute the concentrated DMSO stock into your aqueous cell culture medium to a final DMSO concentration that is non-toxic to cells (typically ≤0.1-0.3%). A standard protocol involves first creating a 10 mM DMSO stock, then performing a two-step serial dilution into the culture medium to achieve the desired working concentration [2].
Q2: Why is my this compound precipitating out of solution, and how can I fix it? Precipitation is commonly caused by using old, moisture-absorbed DMSO or adding the aqueous buffer to the DMSO stock too quickly. Ensure you are using fresh, dry DMSO. When preparing working solutions, always add the DMSO stock into the aqueous buffer (e.g., culture medium) slowly and with constant vortexing or stirring to ensure proper mixing and prevent local high-concentration zones that lead to precipitation.
Q3: What is the core mechanism of action of this compound? this compound is a selective, allosteric inhibitor of the human mitosis-specific kinesin Eg5 (KIF11) [1]. By inhibiting Eg5, it disrupts the formation of the bipolar mitotic spindle, leading to mitotic arrest characterized by monopolar spindles. Sustained mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells [1] [3].
The following diagram illustrates the signaling pathway and cellular outcome of Eg5 inhibition by this compound.
This protocol is used to assess the anti-proliferative and pro-apoptotic effects of this compound, as referenced in the search results [1] [2].
This validated protocol from Selleckchem is for administering this compound to mouse xenograft models [1].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Potency / No Effect | Degraded compound; insufficient concentration; resistant cell line. | Use a fresh batch of compound; validate stock concentration; perform a dose-response curve; check literature for sensitive cell models [4]. |
| High Cell Death in Control | Vehicle toxicity (DMSO concentration too high). | Ensure final DMSO concentration in culture media is ≤0.1%. Prepare intermediate dilutions if necessary. |
| Inconsistent In Vivo Results | Unstable formulation; improper dosing. | Prepare the formulation fresh right before each dosing. Follow the validated formulation protocol strictly and ensure proper storage of the stock compound [1]. |
Q1: What are the primary cell fates I might observe after this compound treatment? this compound, as a PLK1 inhibitor, induces a prolonged activation of the spindle assembly checkpoint, leading to mitotic arrest [1] [2]. From this arrested state, cells can undergo one of several paths [3] [4]:
The balance between apoptosis and slippage is influenced by the duration of the arrest and the cell's genetic background (e.g., p53 status and levels of anti-apoptotic proteins like Bcl-xL) [3] [4].
Q2: Which key proteins should I monitor to confirm and assess mitotic arrest? To confirm that this compound has successfully induced mitotic arrest, you can track the following proteins via western blot or immunofluorescence. The table below lists core markers, and you may also consider including additional context-dependent markers.
| Protein | Function & Significance in Mitotic Arrest | Detection Expectation |
|---|---|---|
| Phospho-Histone H3 (Ser10) [3] | A classic marker of mitosis. | Strongly upregulated. |
| Cyclin B1 [3] [1] [2] | Regulatory subunit of CDK1; degradation is required for mitotic exit. | Sustained high levels during arrest. |
| Phospho-PLK1 (Thr210) [2] | Marker of active PLK1; its inhibition is the direct action of this compound. | Changes in phosphorylation status expected. |
Q3: What are common pitfalls in cell viability assays for antimitotic drugs? Technical artifacts can severely impact the reliability of your data. Key pitfalls include [5]:
Here is a generalized workflow for analyzing this compound-induced cell death, which you can adapt and optimize.
Protocol 1: Distinguishing Cell Fates via Flow Cytometry This protocol helps quantify the proportion of cells in different stages of the cell cycle and cell death.
Protocol 2: Confirming Apoptosis and Mitotic Arrest This multi-modal approach provides orthogonal validation of the mechanism of action.
The table below outlines common issues and evidence-based solutions compiled from research on other antimitotic agents.
| Problem | Potential Cause | Suggested Solution |
|---|
| High variability in viability assays | Evaporation from edge wells; inconsistent DMSO concentration [5]. | Use intermediate wells filled with PBS/water; use a plate sealer; match DMSO concentration in all controls [5]. | | Cells undergo slippage instead of death | The mitotic arrest duration is insufficient to trigger the "point of no return" [3]. | Titrate the drug concentration and exposure time. Longer arrests (>15 hours) may be required to commit cells to death [3]. | | Weak mitotic arrest phenotype | Inadequate PLK1 inhibition; cell line is resistant. | Verify this compound potency and check its effect on known downstream targets (e.g., Cyclin B1 accumulation). Use a positive control like another PLK1 inhibitor (BI 2536) [2]. | | Low apoptosis levels despite arrest | High anti-apoptotic protein expression (e.g., Bcl-xL, Mcl-1) in the cell line [4]. | Combine this compound with a BH3-mimetic agent to lower the apoptotic threshold [4]. |
Q1: What is the primary mechanism of action of Litronesib?
Q2: My experiment shows mitotic arrest but low apoptosis. Is this expected?
Q3: What are the recommended in vitro experimental conditions for this compound?
| Parameter | Value | Context / Cell Line | Source |
|---|---|---|---|
| Effective Concentration (EC₅₀) | 25 nM | Induces mitotic arrest; requires prolonged SAC activation for apoptosis [2]. | TargetMol |
| Solubility (DMSO) | 100 mg/mL (195.42 mM) | For in vitro stock preparation [1]. | Selleckchem |
| Molecular Weight | 511.70 g/mol | - | [1] [2] |
| Target | kinesin Eg5 | Selective allosteric inhibitor [1]. | Selleckchem |
Protocol 1: Assessing Mitotic Arrest and SAC Activation
Protocol 2: Measuring Apoptosis Post-Litronesib Treatment
The following diagram illustrates the mechanism of this compound and a logical workflow for investigating its effects.
Diagram Title: this compound Mechanism and Experimental Flow
The table below summarizes key dosing regimens identified in Phase 1 clinical trials for advanced solid tumors.
| Dose Level | Schedule (21-day cycle) | Pegfilgrastim Support | Key Findings & Recommended Use |
|---|---|---|---|
| 5 mg/m²/day | Days 1, 2, 3 [1] | With [1] | A regimen at which a partial response was observed [1]. |
| 6 mg/m²/day | Days 1, 2, 3 [1] | With [1] | Recommended for Phase 2; a partial response was observed [1]. |
| 8 mg/m²/day | Days 1, 5, 9 [1] | With [1] | Recommended for Phase 2 [1]. |
| 2, 4, 5 mg/m²/day | Days 1, 2, 3 [2] | Therapeutic use only* | Grade 4 neutropenia was common; 5 mg/m²/day was the recommended dose with G-CSF support in a Japanese population [2]. |
*In this study, granulocyte colony-stimulating factor (G-CSF) was used only after grade 4 neutropenia or grade 3 febrile neutropenia occurred [2].
Q1: What is the most common dose-limiting toxicity, and how is it managed?
Q2: Are there any stability concerns with the drug formulation?
Based on the clinical evidence, here are critical factors to consider when designing experiments:
The following diagram illustrates the key decision points for dose and schedule selection based on the clinical studies.
Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein essential for forming the bipolar spindle during mitosis [1] [2]. It works by crosslinking and sliding apart microtubules, which is critical for separating the cell's two centrosomes [1].
Inhibitors like litronesib specifically block KSP's activity. The table below summarizes the cellular consequences and the supporting evidence for this mechanism.
| Aspect | Effect of KSP Inhibition (e.g., by this compound) | Supporting Evidence |
|---|---|---|
| Primary Molecular Effect | Binds to KSP motor domain, inhibiting its ATPase activity and ability to move along microtubules [3] [4]. | Molecular docking and thermal shift assays show stable compound-Eg5 complexes [4]. |
| Cellular Phenotype | Disruption of bipolar spindle formation; results in a characteristic monopolar spindle [1] [5]. | Microscopy reveals mitotic arrest with monopolar spindles [1]. |
| Downstream Outcome | Activation of the mitotic checkpoint, leading to prolonged mitotic arrest, induction of apoptosis (programmed cell death), and reduction of cell viability [6] [4]. | Flow cytometry shows G2/M arrest; caspase 3/7 assays and viability assays (e.g., ATP concentration) confirm apoptosis and cell death [6] [4]. |
The following diagram illustrates the established signaling pathway from KSP inhibition to antitumor effects.
Here are detailed methodologies for core experiments used to evaluate KSP inhibitor activity, based on the search results.
This protocol validates drug effects on pre-formed 3D cell structures, mimicking solid tumors [6].
This protocol measures the activation of executioner caspases, a key marker of apoptosis [6].
This protocol quantifies the population of cells arrested in the G2/M phase of the cell cycle [6].
Since specific troubleshooting content for this compound is not available in the current literature, you may find the following resources helpful for building your technical support center:
When facing challenges with an experimental compound like Litronesib, a structured approach is key. The following workflow outlines a general troubleshooting process you can adapt for your specific experiments.
Many administration issues originate with the prepared solution itself.
Technical execution is a common source of error.
The biological system itself can influence administration success.
Revisit the physicochemical properties of this compound to determine if the chosen route is appropriate.
This table summarizes key aspects of frequently used routes in preclinical research, which can serve as a checklist.
| Route | Common Issues | Key Parameters to Verify |
|---|---|---|
| Intravenous (IV) | Catheter patency, precipitation at injection site, too rapid infusion | Solution clarity, sterility, infusion rate/pump calibration, catheter flush |
| Intraperitoneal (IP) | Injection into organ or GI tract, peritonitis, incomplete absorption | Needle length/angle, absence of blood or GI content upon aspiration, dose volume |
| Subcutaneous (SC) | Injection into muscle, leakage from site, local irritation | Needle length, tenting of skin, dose volume to avoid over-distension |
| Oral (PO) | Esophageal misplacement, aspiration, compound degradation by gut pH/enzymes | Gavage needle type/placement, fasting state of animal, gastric pH stability of compound |
Since specific information on this compound was not available, here are actionable steps you can take:
In any experiment with litronesib, a control variable is any factor that is held constant to ensure that any observed effects on the dependent variable (e.g., cancer cell death) can be reliably attributed to changes in the independent variable (e.g., this compound concentration) [1].
The table below summarizes critical variables to control based on general experimental principles and insights from studies on other KSP inhibitors [1] [2].
| Category | Control Variable | Rationale | How to Control |
|---|---|---|---|
| Biological System | Cell line/passage number | Genetic drift and phenotypic changes over passages can alter drug response. | Use low-passage, authenticated cells from reputable banks (e.g., ATCC). |
| Culture conditions | Media composition, serum lot/batch, and supplements affect cell health/gene expression. | Use the same media, serum batch, and supplements for the entire study [3]. | |
| Treatment Conditions | Solvent/vehicle concentration | The solvent (e.g., DMSO) can itself have biological effects on cells. | Keep the final solvent concentration consistent and as low as possible across all groups [4]. |
| Treatment duration & schedule | The timing and length of exposure are critical for anti-mitotic drugs. | Use precise, synchronized treatment protocols for all replicates [3]. | |
| Environmental Factors | Incubator conditions | Fluctuations in temperature, humidity, and CO₂ can stress cells. | Maintain constant, monitored conditions (e.g., 37°C, 5% CO₂) [1]. |
| Assay reagents & time | Batch variation in reagents and incubation times can affect readouts. | Use the same reagent batch and standardized assay protocols [1]. |
While a specific protocol for this compound is not available, the following workflow synthesizes methodologies from recent KSP inhibitor studies, which you can adapt [3] [4].
Detailed Methodology:
Cell Culture and Seeding:
Drug Treatment:
Outcome Assessment (72-hour treatment):
Issue: High variability in viability results between replicates.
Issue: The drug shows no effect, or the IC50 is much higher than literature values.
Issue: Unexpected morphological changes not linked to mitosis.
Preclinical studies show that KSP inhibitors like filanesib are often more effective when used in combination therapy rather than as a single agent [3] [4]. When designing combination experiments, it is crucial to control for the administration schedule and potential drug-drug interactions.
The table below consolidates the core scientific data available from the search results.
| Aspect | Details |
|---|---|
| Drug Name | This compound (also known as LY2523355) [1] |
| Drug Class | 2,3-dihydro-1,3,4-thiadiazole derivative; Kinesin Eg5 inhibitor [2] |
| Primary Mechanism of Action | Inhibits the mitotic kinesin Eg5 (Kinesin Spindle Protein, KSP), a molecular motor protein crucial for spindle assembly and chromosome segregation during mitosis [3] [2]. |
| Key Challenge (Data Inconsistency) | The active (R)-enantiomer undergoes unexpected base-catalyzed racemization in aqueous solution (pH ≥ 6), leading to chiral instability. This converts the active form into the less active (S)-enantiomer, which can cause experimental inconsistencies [1]. |
| Proposed Mechanism of Racemization | Investigation suggests a pathway involving neighboring group participation of the secondary amine with the sulfonamide group, facilitating inversion at the chiral center [1]. |
| Development Status | Has undergone Phase I clinical trials; development was later discontinued [1]. |
If chiral instability is suspected as a source of experimental inconsistency, the following methodology, adapted from the investigation into this compound, can be employed [1].
To help visualize the core problem and the troubleshooting process, I have created the following diagrams using Graphviz.
This diagram illustrates the chemical process behind the chiral inversion, which is a likely source of data inconsistency.
This flowchart outlines a logical path to diagnose and resolve issues related to unexpected experimental results.
The provided information highlights critical areas for ensuring data consistency in your work.
For a quick reference, the table below summarizes the core quantitative data available for Litronesib.
| Property | Details |
|---|---|
| Alternative Names | LY-2523355, KF-89617 [1] [2] [3] |
| Latest Update | 05 Nov 2023 (Drug Profile) [1] |
| Highest Development Phase | Discontinued (Phase II for metastatic breast cancer; Phase I for other solid tumors and leukemia) [1] |
| Originator/Developer | Kyowa Hakko; Eli Lilly and Company [1] |
| Mechanism of Action | KIF11 protein (Kinesin Spindle Protein/Eg5) inhibitor [1] [3] |
| Molecular Formula | C23H37N5O4S2 [2] |
| CAS Number | 910634-41-2 [2] |
| IC50 for Eg5 | 14 μM [2] |
| Purity (for research) | ≥98% [2] |
While detailed protocols specific to this compound are scarce, the following methodologies are adapted from supplier data and recent research on KSP inhibitors like Filanesib [4] [2]. You can use them as a foundational workflow.
This protocol assesses the compound's effect on cell cycle and cell death, suitable for mechanism-of-action validation and potency testing.
This protocol evaluates the antitumor activity of this compound in an animal model.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Potency or Efficacy | Inactive compound; resistant cell line. | Verify drug activity with a mitotic index assay. Consider combination with other agents (e.g., BH3 mimetics) [5]. |
| High Variability in Cellular Response | Genetic heterogeneity of cancer models. | Use a panel of cell models. Employ drug screening to identify KSP inhibitor-sensitive profiles [4]. |
| Solubility Issues in Vehicle | Poor aqueous solubility of this compound. | Use recommended solvent: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline, prepared sequentially [2]. |
| Excessive Toxicity In Vivo | Dose too high; off-target effects. | Optimize dosage and schedule. Lower doses (e.g., 1.1-3.3 mg/kg) can be active with fewer side effects [2]. |
Since this compound's development has halted, refining your methodology could involve leveraging modern tools and understanding broader KSP biology.
The table below summarizes proven methodologies that can enhance efficiency, quality, and reliability in a drug development environment [1] [2] [3].
| Technique | Core Principle | Application in Research/Experimentation |
|---|---|---|
| Six Sigma (DMAIC) [1] [2] | Reduce variation and defects using a data-driven cycle (Define, Measure, Analyze, Improve, Control). | Improve reproducibility of assays, reduce error rates in data collection, standardize experimental protocols. |
| Lean Thinking [1] [3] | Maximize value by eliminating waste (e.g., waiting, defects, unnecessary motion). | Streamline lab workflows, optimize inventory of reagents, reduce wait times between experimental steps. |
| Kaizen [1] [3] | Continuous, incremental improvements involving all team members. | Empower researchers to suggest small, daily improvements to lab techniques or documentation practices. |
| Total Quality Management (TQM) [1] [2] | Organization-wide commitment to quality and customer satisfaction. | Establish a lab culture focused on data integrity, rigorous peer review, and adherence to high-quality standards. |
| 5 Whys Analysis [2] | Iteratively ask "Why?" to uncover the root cause of a problem. | Troubleshoot failed experiments, instrument calibration drift, or consistent contamination issues. |
| Business Process Reengineering (BPR) [1] [3] | Radical redesign of core processes for dramatic improvement. | Completely redesign a legacy, inefficient data analysis pipeline or a complex, multi-step sample preparation process. |
Since a specific protocol for Litronesib is not available, the following Graphviz diagram outlines a generalized workflow for evaluating a KSP inhibitor (like Filanesib, which was identified in a hepatoblastoma study [4]). You can adapt this framework with this compound-specific details.
KSP Inhibitor In Vitro Analysis Workflow
Q1: Our cell viability data for the KSP inhibitor shows high variability between replicates. What could be the root cause?
Q2: The expected G2/M cell cycle arrest is not clearly observable in our flow cytometry data.
The search results did not contain specific experimental protocols for This compound. The provided workflow and FAQs are based on general best practices and methodologies described for a similar KSP inhibitor, Filanesib [4].
To obtain precise information on this compound, I suggest you:
The table below summarizes Litronesib's core characteristics and the primary methodologies used to verify its activity.
| Aspect | Description |
|---|---|
| Drug Name | This compound (also known as LY2523355) [1] |
| Primary Target | Human mitosis-specific kinesin Eg5 (Kinesin Spindle Protein, KSP) [1] [2] |
| Mechanism of Action | Selective allosteric inhibitor; binds to the α2/loop L5/helix α3 site of Eg5, causing mitotic arrest and apoptosis [1] [2]. |
| Key Verification Assays | • Biochemical ATPase Assays: Measure compound's ability to inhibit Eg5's ATPase activity [2]. • Cell-Based Viability/Proliferation Assays: Use methods like MTT or CCK-8 to determine cytotoxic effect (IC50 values) [3]. • Cell Cycle Analysis: Use flow cytometry to confirm mitotic arrest [1]. • Apoptosis Assays: Measure caspase activation and other apoptotic markers [3] [1]. • Molecular Docking & Dynamics Simulations: Model compound binding to the Eg5 protein [3]. • Thermal Shift Assays: Validate compound's binding through protein stabilization [3]. | | Critical Quality Check | Chiral Stability Testing: Essential to monitor for racemization (conversion of the active R-enantiomer to the S-enantiomer) under neutral to basic conditions, using chiral HPLC or similar techniques [4]. |
For researchers aiming to verify this compound's activity, here are outlines of common experimental protocols.
Cell-based Antiproliferative Activity (e.g., CCK-8 Assay)
Molecular Docking and Dynamics Simulation
The following diagram illustrates how this compound inhibits the Eg5 protein, leading to cancer cell death.
This compound induces cancer cell death by disrupting mitosis.
While a direct head-to-head comparison is not available in the current search, the literature provides context:
To perform a more comprehensive comparison, I suggest you:
The following table summarizes key experimental data and findings from clinical studies on Litronesib and another KSP inhibitor, Filanesib, for context.
| Inhibitor Name | Phase of Study | Recommended Dose & Schedule | Most Frequent Adverse Events (AEs) | Key Efficacy Findings | Notable Experimental Findings |
|---|---|---|---|---|---|
| This compound (LY2523355) | Phase 1 (Advanced Solid Tumors) | 5 mg/m²/day, Days 1, 2, 3, every 3 weeks, with G-CSF support [1]. Also 6 mg/m²/day (Days 1,2,3) & 8 mg/m²/day (Days 1,5,9) with pegfilgrastim [2]. | Neutropenia & Leukopenia (100% incidence); Grade 4 neutropenia (83%) [1]. Mucositis and stomatitis with pegfilgrastim [2]. | 2/86 patients achieved Partial Response; 20% had stable disease ≥6 cycles [2]. No objective tumor responses in Japanese cohort [1]. | Pharmacodynamic (PD) biomarker: Dose/exposure-dependent increase in phospho-Histone H3 (pHH3) in tumor and skin biopsies, indicating mitotic arrest [2]. |
| Filanesib (ARRY-520) | Preclinical/Functional Screening (Hepatoblastoma) | N/A (Preclinical) | N/A (Preclinical) | Effective across all 6 hepatoblastoma models; reduced tumor growth in 4/5 mouse models [3]. | Induced G2/M cell cycle arrest and apoptosis; prominent nuclear fragmentation [3]. |
For researchers designing related experiments, here are the methodologies from the clinical trials and the preclinical study.
This compound and Filanesib are allosteric inhibitors of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11 [4] [5]. The following diagram illustrates how inhibiting this target disrupts cell division.